N-(4-{[4-(4-chloro-2-nitrophenyl)-1-piperazinyl]sulfonyl}phenyl)acetamide
Übersicht
Beschreibung
N-(4-{[4-(4-chloro-2-nitrophenyl)-1-piperazinyl]sulfonyl}phenyl)acetamide, commonly known as CNPAA, is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic applications. CNPAA is a sulfonamide derivative that has shown promising results in preclinical studies for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of CNPAA is not fully understood, but it is believed to work by inhibiting specific enzymes and signaling pathways involved in disease progression. CNPAA has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer and is involved in tumor growth and metastasis. CNPAA has also been shown to inhibit the production of nitric oxide, a molecule that plays a role in inflammation and neurodegeneration.
Biochemical and Physiological Effects:
CNPAA has been shown to have a low toxicity profile and is well-tolerated in preclinical studies. CNPAA has been shown to reduce tumor growth and metastasis in animal models of cancer. CNPAA has also been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CNPAA in lab experiments is its low toxicity profile and well-tolerated nature. However, CNPAA is a relatively new compound, and its long-term effects on humans are not fully understood. Additionally, the synthesis of CNPAA is complex and requires multiple steps, which may limit its widespread use in research.
Zukünftige Richtungen
Future research on CNPAA should focus on its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of CNPAA and its long-term effects on humans. Finally, the development of more efficient and cost-effective synthesis methods for CNPAA would facilitate its widespread use in research.
In conclusion, CNPAA is a sulfonamide derivative that has shown promising results in preclinical studies for the treatment of various diseases. CNPAA has a low toxicity profile and is well-tolerated in preclinical studies. Future research on CNPAA should focus on its potential therapeutic applications, mechanism of action, and long-term effects on humans.
Wissenschaftliche Forschungsanwendungen
CNPAA has shown potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In preclinical studies, CNPAA has demonstrated anti-tumor activity by inhibiting the growth of cancer cells. CNPAA has also shown anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. Additionally, CNPAA has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
N-[4-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]sulfonylphenyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O5S/c1-13(24)20-15-3-5-16(6-4-15)29(27,28)22-10-8-21(9-11-22)17-7-2-14(19)12-18(17)23(25)26/h2-7,12H,8-11H2,1H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJTUVUGBOQJCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.